1-Methyl-1H-imidazole-2-carboxylic acid
CAS No.: 20485-43-2
VCID: VC21540016
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Methyl-1H-imidazole-2-carboxylic acid is a versatile organic compound with significant applications in pharmaceutical development, catalysis, biochemical research, and material science. Its chemical formula is C5H6N2O2, and it has a molecular weight of approximately 126.11 g/mol . This compound is known for its reactivity and ability to form various derivatives, making it a valuable building block in chemical synthesis. Pharmaceutical Development1-Methyl-1H-imidazole-2-carboxylic acid serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its incorporation enhances drug efficacy and specificity by providing a reactive site for further modification . CatalysisIn catalytic processes, this compound acts as a ligand, improving reaction rates and selectivity. This is vital for developing sustainable chemical processes in organic synthesis . Biochemical ResearchResearchers utilize 1-Methyl-1H-imidazole-2-carboxylic acid to study enzyme activity and protein interactions. It helps elucidate mechanisms in metabolic pathways, contributing to a deeper understanding of biological systems . Material ScienceThe compound is used in the development of advanced materials, such as polymers and coatings, which offer enhanced durability and chemical resistance . Agricultural ChemistryIt also finds application in the formulation of agrochemicals, contributing to the development of more effective and environmentally safer herbicides and pesticides . Safety and Handling1-Methyl-1H-imidazole-2-carboxylic acid requires careful handling due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating risks of skin and eye irritation and respiratory tract irritation . Proper storage in a sealed container under -20°C is recommended . Safety Data
Research FindingsRecent studies highlight the antimicrobial properties of imidazole derivatives, including those with carboxylic acid substituents. These compounds exhibit concentration-dependent antibacterial activity, particularly against Gram-positive bacteria . The length of the alkyl chain attached to the imidazole ring significantly influences the antimicrobial activity . Antimicrobial Activity
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CAS No. | 20485-43-2 | ||||||||||||||||
Product Name | 1-Methyl-1H-imidazole-2-carboxylic acid | ||||||||||||||||
Molecular Formula | C5H6N2O2 | ||||||||||||||||
Molecular Weight | 126.11 g/mol | ||||||||||||||||
IUPAC Name | 1-methylimidazole-2-carboxylic acid | ||||||||||||||||
Standard InChI | InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9) | ||||||||||||||||
Standard InChIKey | WLDPWZQYAVZTTP-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN1C=CN=C1C(=O)O | ||||||||||||||||
Canonical SMILES | CN1C=CN=C1C(=O)O | ||||||||||||||||
Synonyms | 1-Methyl-1H-imidazole-2-carboxylicacid;20485-43-2;1-methylimidazole-2-carboxylicacid;WLDPWZQYAVZTTP-UHFFFAOYSA-N;1-METHYL-1H-2-IMIDAZOLECARBOXYLICACID;PubChem8048;AC1LBGQT;ACMC-209fas;AC1Q3YYC;AC1Q5UGD;MEIMD(2)-OH;KSC205S8R;SCHEMBL114011;Jsp004187;CHEBI:74743;CTK1A5988;MolPort-000-142-642;ACN-P000772;ACT07511;ANW-24098;AR-1C4345;MFCD01863421;N-methyl-imidazole-2-carboxylicacid;SBB085637;ZINC19735770 | ||||||||||||||||
PubChem Compound | 557678 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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